molecular formula C13H22N2O2 B14718288 N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine CAS No. 22575-90-2

N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine

Cat. No.: B14718288
CAS No.: 22575-90-2
M. Wt: 238.33 g/mol
InChI Key: LTQAPFCIXXHYHO-UHFFFAOYSA-N
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Description

N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine is a complex organic compound characterized by its unique structure, which includes two cyclohexyl rings connected by a methylene bridge and dihydroxylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the production process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and processes. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

22575-90-2

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-[2-[(2-hydroxyiminocyclohexyl)methyl]cyclohexylidene]hydroxylamine

InChI

InChI=1S/C13H22N2O2/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-17/h10-11,16-17H,1-9H2

InChI Key

LTQAPFCIXXHYHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NO)C(C1)CC2CCCCC2=NO

Origin of Product

United States

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